molecular formula C6H6BrN3O2 B137594 2-Amino-5-bromo-4-methyl-3-nitropyridine CAS No. 100367-40-6

2-Amino-5-bromo-4-methyl-3-nitropyridine

Cat. No. B137594
CAS RN: 100367-40-6
M. Wt: 232.03 g/mol
InChI Key: KFVGEPWMVKZPND-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H6BrN3O2 . It is used as a reactant in various chemical reactions . The compound is a solid at 20 degrees Celsius .


Synthesis Analysis

The synthesis of nitropyridine derivatives, including 2-Amino-5-bromo-4-methyl-3-nitropyridine, involves a process where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . A probable reaction mechanism involves the addition of hydrazine hydrate at the N-C 2 bond, followed by elimination of ammonia and reduction of the nitro group to amino .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-4-methyl-3-nitropyridine can be viewed using Java or Javascript .


Chemical Reactions Analysis

2-Amino-5-bromo-4-methyl-3-nitropyridine is a useful intermediate for organic synthesis . It reacts with hydrazine hydrate in a similar way to 2-Amino-4-methyl-3-nitropyridine and 2-amino-5-methyl-3-nitropyridine .


Physical And Chemical Properties Analysis

2-Amino-5-bromo-4-methyl-3-nitropyridine has a molecular weight of 232.04 . It is a solid at 20 degrees Celsius . The compound has a melting point of 168.0 to 172.0 degrees Celsius .

Scientific Research Applications

Intermediate in Drug Synthesis

“2-Amino-5-bromo-4-methyl-3-nitropyridine” is used as an intermediate in the manufacture of various drugs . For instance, it is used in the synthesis of antihistamines and piroxicam drugs .

Antioxidant Research

Pyridine derivatives, including “2-Amino-5-bromo-4-methyl-3-nitropyridine”, exhibit substantial antioxidant activities . This makes them valuable in research related to oxidative stress and its impact on human health.

Antimicrobial Research

The compound also shows antimicrobial activities . This makes it a potential candidate for the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria.

Anticancer Research

“2-Amino-5-bromo-4-methyl-3-nitropyridine” has shown potential in anticancer research . Its properties could be harnessed for the development of new anticancer drugs.

Biotransformation Studies

The compound has been used in biotransformation studies . For example, it was used in the synthesis of 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine and 2-amino-4-methyl-3-nitropyridine-1-oxide by undergoing biotransformation by Cunninghamella elegans ATCC 26269 .

Suzuki-Miyaura Coupling

“2-Amino-5-bromo-4-methyl-3-nitropyridine” has been used in Suzuki-Miyaura coupling reactions . This type of reaction is widely used in organic chemistry for the synthesis of various organic compounds.

Molecular Simulation Visualizations

The compound is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .

Supramolecular Assembly Research

Research has been conducted into the supramolecular assembly of "2-Amino-5-bromo-4-methyl-3-nitropyridine" . This research can provide insights into the properties of the compound at a molecular level, which can be useful in various fields of chemistry and materials science.

Mechanism of Action

The reaction mechanism of 2-Amino-5-bromo-4-methyl-3-nitropyridine involves the addition of hydrazine hydrate at the N-C 2 bond, followed by elimination of ammonia and reduction of the nitro group to amino .

Safety and Hazards

2-Amino-5-bromo-4-methyl-3-nitropyridine is considered hazardous. It can cause skin irritation and serious eye irritation . It is also classified as a respiratory system target organ toxicant .

Future Directions

2-Amino-5-bromo-4-methyl-3-nitropyridine is used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . This suggests potential applications in the development of new pharmaceuticals.

Relevant Papers There are several papers related to 2-Amino-5-bromo-4-methyl-3-nitropyridine. Some discuss its synthesis and reactions , while others focus on its use in the synthesis of other compounds .

properties

IUPAC Name

5-bromo-4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVGEPWMVKZPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428426
Record name 2-Amino-5-bromo-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-4-methyl-3-nitropyridine

CAS RN

100367-40-6
Record name 2-Amino-5-bromo-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-4-methyl-3-nitropyridine
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Synthesis routes and methods

Procedure details

Nitric acid (0.7 ml) was added dropwise to a solution of 5-bromo-4-methylpyridine-2-amine (2.0 g) in concentrated sulfuric acid (8.7 ml) at 55° C. over 30 minutes, and the mixture was stirred at the same temperature for 3 hours. After further stirring at room temperature for 2 hours, the reaction solution was poured into ice water. A 50% aqueous sodium hydroxide solution was added, and the resulting precipitate was collected by filtration, washed with distilled water and then dried under reduced pressure to give the title compound (2.5 g).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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